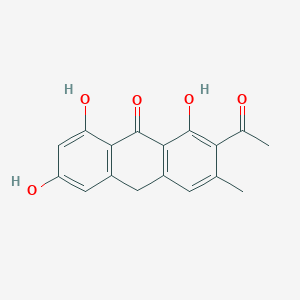
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural products, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,6,8-trihydroxy-3-methylanthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into hydroquinone derivatives.
Substitution: Various substitution reactions can occur, particularly on the hydroxyl and acetyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxy-3-methylanthraquinone: Similar structure but lacks the acetyl group.
2-Acetyl-1,8-dihydroxyanthraquinone: Similar structure but with different hydroxyl group positions.
Uniqueness
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other anthraquinones.
Actividad Biológica
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is an anthraquinone derivative with potential biological activities. While specific research on this compound is limited, we can draw insights from studies on structurally similar anthraquinones to understand its potential biological effects.
Structural Characteristics
This compound belongs to the anthraquinone family, characterized by a tricyclic structure with hydroxyl and methyl substituents. Its molecular formula is C17H14O6, with a molecular weight of 314.29 g/mol.
Potential Anticancer Activity
Anthraquinones have shown promising anticancer properties in various studies. While specific data for this compound is not available, we can infer its potential based on similar compounds:
- Apoptosis Induction : Many anthraquinones induce apoptosis in cancer cells. For instance, chrysophanol, a structurally similar compound, induces apoptosis in J5 human liver cancer cells at a concentration of 120 µM .
- Cell Cycle Arrest : Anthraquinones often cause cell cycle arrest, particularly in the S phase. Rhein, another anthraquinone, arrests the cell cycle at the S phase in HepG2 cells .
- Mitochondrial Dysfunction : Some anthraquinones disrupt mitochondrial function. Chrysophanol, for example, induces mitochondrial dysfunction and ATP loss in J5 cells .
Based on studies of similar anthraquinones, this compound might act through the following mechanisms:
- Caspase Activation : Many anthraquinones activate caspase-3 and caspase-9, leading to apoptosis .
- ROS Production : Increased reactive oxygen species (ROS) production is a common mechanism for anthraquinones, as seen with chrysophanol .
- DNA Damage : Some anthraquinones induce DNA damage, contributing to their anticancer effects .
- Signaling Pathway Modulation : Anthraquinones often modulate key signaling pathways. For instance, some inhibit the PI3K/AKT/mTOR and Wnt/β-catenin pathways .
Comparative Activity Table
While specific data for this compound is not available, the following table compares the activities of structurally similar anthraquinones:
Future Research Directions
To fully understand the biological activity of this compound, future research should focus on:
- Specific Anticancer Studies : Evaluating its effects on various cancer cell lines, determining IC50 values, and identifying specific mechanisms of action.
- Structure-Activity Relationship : Comparing its activity with structurally similar anthraquinones to understand how its unique substituents affect biological activity.
- In Vivo Studies : Assessing its efficacy and toxicity in animal models to determine its potential as a therapeutic agent.
- Combination Therapies : Investigating potential synergistic effects with established anticancer drugs.
Propiedades
Número CAS |
61362-12-7 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-acetyl-1,6,8-trihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C17H14O5/c1-7-3-9-4-10-5-11(19)6-12(20)14(10)17(22)15(9)16(21)13(7)8(2)18/h3,5-6,19-21H,4H2,1-2H3 |
Clave InChI |
NXWQNRWVPWDVQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C3=C(C2)C=C(C=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















